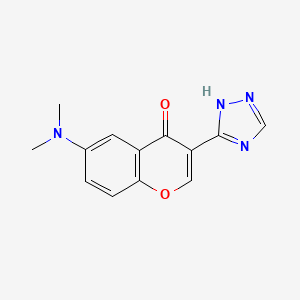![molecular formula C14H14N2O3 B11860334 (S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B11860334.png)
(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which includes an oxetane ring fused to a pyridoindole core. The presence of the carboxylic acid group further enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
(S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes. Molecular docking studies and biological assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: A structurally related compound with similar biological activities.
Pyridazine and Pyridazinone Derivatives: These compounds share some structural features and pharmacological properties with (S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid.
Uniqueness
The unique spirocyclic structure of (S)-2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylic acid distinguishes it from other similar compounds. This structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(3S)-spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13(18)11-5-9-8-3-1-2-4-10(8)15-12(9)14(16-11)6-19-7-14/h1-4,11,15-16H,5-7H2,(H,17,18)/t11-/m0/s1 |
InChI Key |
IDOLYLXVGXAWDC-NSHDSACASA-N |
Isomeric SMILES |
C1[C@H](NC2(COC2)C3=C1C4=CC=CC=C4N3)C(=O)O |
Canonical SMILES |
C1C(NC2(COC2)C3=C1C4=CC=CC=C4N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B11860263.png)

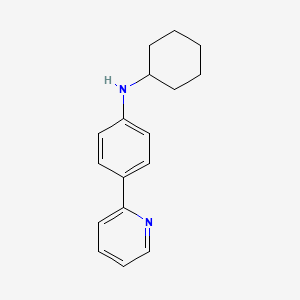
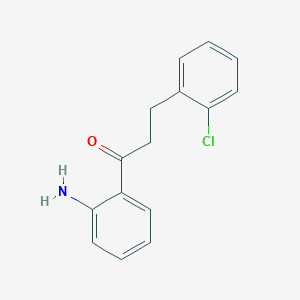


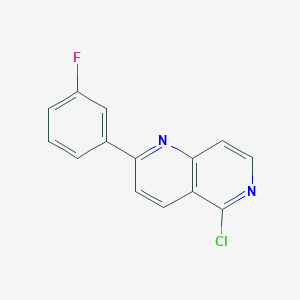
![4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860306.png)
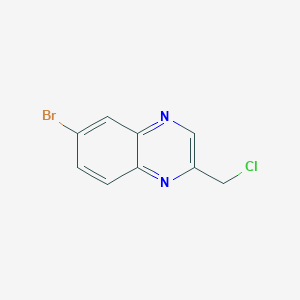

![8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11860326.png)
